Telmisartan methyl ester physicochemical properties
Telmisartan methyl ester physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of Telmisartan Methyl Ester
Introduction
Telmisartan methyl ester, the methyl ester derivative of the potent angiotensin II receptor blocker (ARB) Telmisartan, serves as a crucial molecule in pharmaceutical research and development. It is primarily encountered as a key intermediate in the synthesis of Telmisartan and as a potential impurity in the final active pharmaceutical ingredient (API).[1] Understanding its physicochemical properties is paramount for process chemists optimizing reaction conditions, analytical scientists developing robust purity assays, and formulation scientists assessing the stability and performance of the final drug product.
This guide provides a comprehensive exploration of the core physicochemical characteristics of Telmisartan methyl ester. Moving beyond a simple data sheet, this document elucidates the causality behind experimental methodologies and provides field-proven protocols, equipping researchers with the practical knowledge required for its effective handling, characterization, and control.
Chemical Identity and Structure
Telmisartan methyl ester is structurally differentiated from its parent carboxylic acid, Telmisartan, by the conversion of the carboxyl group on the biphenyl moiety into a methyl ester. This seemingly minor modification significantly alters key properties such as solubility, polarity, and potential degradation pathways.
Caption: Chemical structure of Telmisartan Methyl Ester.
Core Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Telmisartan methyl ester, compiled from authoritative databases and supplier technical data sheets.
| Property | Value | Source |
| IUPAC Name | methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | [2] |
| CAS Number | 528560-93-2 | [2][3] |
| Molecular Formula | C₃₄H₃₂N₄O₂ | [2][3] |
| Molecular Weight | 528.6 g/mol | [2] |
| Appearance | Off-white solid | [3] |
| Melting Point | Not available in literature. (Parent compound Telmisartan: 261-263 °C) | [3][4] |
| Solubility | Soluble in Methanol, DMSO. Sparingly soluble in water. | [3][5] |
| pKa (predicted) | The basic pKa values of the benzimidazole nitrogens are the most relevant. The acidic carboxyl group of Telmisartan (pKa ~3.86) is absent. | [4][6] |
Solubility Profile
The solubility of an API intermediate is a critical parameter influencing its reaction, purification, and isolation. Due to the esterification of the polar carboxylic acid group, Telmisartan methyl ester exhibits significantly lower aqueous solubility compared to its parent drug under basic conditions, while being more soluble in organic solvents like methanol and DMSO.[3][5]
Causality Behind Experimental Choices
Determining the thermodynamic equilibrium solubility is essential for understanding the intrinsic properties of the molecule, distinct from the faster but less definitive kinetic solubility. The shake-flask method , recommended by the World Health Organization (WHO), is the gold standard because it allows the system to reach a true equilibrium between the solid and dissolved states, providing a definitive solubility value under specific conditions (pH, temperature).[7][8] The choice of buffers across the physiological pH range (e.g., 1.2, 4.5, 6.8) is crucial for predicting behavior in biological systems and for developing pH-dependent purification strategies.[8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from WHO guidelines for determining the equilibrium solubility of pharmaceutical compounds.[8]
-
Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).
-
Addition of Compound: Add an excess amount of Telmisartan methyl ester to a known volume of each buffer in separate, sealed vials. The excess solid should be visually apparent.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker. This step is critical; insufficient agitation will prevent equilibrium from being reached.
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the suspension to settle.[8]
-
Separation: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step must be performed quickly to prevent precipitation due to temperature changes.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method.
-
Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) show concentrations that do not deviate significantly (e.g., <5%).
Caption: Workflow for the Shake-Flask Solubility Measurement.
Dissociation Constant (pKa)
Unlike Telmisartan, which is amphoteric with both an acidic carboxylic acid group and basic benzimidazole nitrogens, Telmisartan methyl ester is a basic compound. The esterification removes the acidic proton. The pKa values of the benzimidazole nitrogens are therefore the defining ionization constants. These values are critical for predicting solubility at different pH values and for developing purification and analytical methods (e.g., HPLC mobile phase selection).
Causality Behind Experimental Choices
For sparingly soluble compounds like Telmisartan methyl ester, traditional aqueous potentiometric titration is challenging. A co-solvent titration method is often employed.[9] By dissolving the compound in a mixture of an organic solvent (like methanol) and water, the overall solubility is increased, allowing for a measurable titration curve. The resulting apparent pKa (pKa*) is then extrapolated back to purely aqueous conditions (0% co-solvent) using a Yasuda-Shedlovsky plot. This approach provides a reliable estimate of the aqueous pKa, which is the universally accepted standard.[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a common method for determining the pKa of a sparingly soluble base.[10]
-
System Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Co-solvent Preparation: Prepare a series of methanol-water mixtures (e.g., 30%, 40%, 50%, 60% v/v methanol), maintaining a constant ionic strength with a background electrolyte like 0.15 M KCl.
-
Sample Preparation: Dissolve a precisely weighed amount of Telmisartan methyl ester in each co-solvent mixture to a known concentration (e.g., 1 mM).
-
Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Titrate the solution with a standardized acid titrant (e.g., 0.1 M HCl), recording the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa in each co-solvent mixture (pKa*) corresponds to the pH at the half-equivalence point.
-
Extrapolation: Plot the measured pKa* values plus log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the co-solvent mixtures (Yasuda-Shedlovsky plot). Extrapolate the resulting linear plot to 1/ε for pure water to determine the aqueous pKa.
Caption: Workflow for pKa Determination via Co-solvent Titration.
Chemical Stability
The stability of Telmisartan methyl ester is a key concern, as its degradation can lead to impurities in the Telmisartan API. The primary degradation pathway is the hydrolysis of the methyl ester bond, which can be catalyzed by both acid and base, reverting the molecule to Telmisartan. It is also important to assess its stability under oxidative, thermal, and photolytic stress, as mandated by ICH guidelines for stability testing.[11]
Causality Behind Experimental Choices
Forced degradation (or stress testing) is a systematic way to identify the likely degradation products and pathways of a molecule.[12] By subjecting the compound to conditions more severe than those it would experience during storage (e.g., high temperature, extreme pH, strong oxidants), we can rapidly assess its intrinsic stability.[13] This information is invaluable for developing stability-indicating analytical methods, where the primary goal is to separate the intact compound from all potential degradation products.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study.[12]
-
Stock Solution: Prepare a stock solution of Telmisartan methyl ester in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 80 °C) for a set period (e.g., 8 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., 80 °C) for a set period.
-
Oxidative Degradation: Add 3-30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Evaporate the solvent and expose the solid drug to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose a solution of the drug to a defined light source (e.g., >1.2 million lux hours) as per ICH Q1B guidelines.
-
-
Sample Quenching: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity.
Spectroscopic and Analytical Profile
A comprehensive spectroscopic and chromatographic profile is essential for the unambiguous identification and quantification of Telmisartan methyl ester.
Spectroscopic Data
-
Mass Spectrometry (MS): In positive ion electrospray ionization (ESI+), the expected molecular ion peak would be the protonated molecule [M+H]⁺ at m/z 529.3.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Key characteristic signals would include: a singlet for the ester methyl group (-OCH₃) around 3.5-3.9 ppm, signals for the two benzimidazole methyl groups, distinct multiplets for the propyl chain, and a complex pattern of signals in the aromatic region (7.0-8.0 ppm).
-
Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. Other key bands include C-N stretching from the benzimidazole rings and aromatic C-H stretching.
-
UV-Vis Spectroscopy: The molecule contains extensive chromophores. Based on the parent compound, it is expected to exhibit strong UV absorbance maxima around 225 nm and 297 nm.[14]
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of Telmisartan methyl ester and for quantifying it in reaction mixtures or as an impurity.
-
Typical HPLC Method Parameters:
| Parameter | Typical Condition | Rationale |
| Column | C18 or C8, 150 x 4.6 mm, 3.5-5 µm | Provides good hydrophobic retention for the molecule. |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate or acetate buffer with an acid like TFA) | A gradient elution is often necessary to separate related impurities with different polarities. |
| Detection | UV at ~230 nm or ~297 nm | High sensitivity at these wavelengths corresponding to the molecule's UV maxima. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Improves peak shape and run-to-run reproducibility. |
Conclusion
Telmisartan methyl ester, while structurally similar to its parent API, possesses a distinct set of physicochemical properties that govern its behavior. Its low aqueous solubility, basic nature, and susceptibility to hydrolysis are critical considerations for any scientist working with this molecule. The experimental protocols and scientific rationale presented in this guide provide a robust framework for its characterization, ensuring data integrity and facilitating the development of safe and effective pharmaceuticals. By applying these principles, researchers can effectively control this intermediate, leading to a more efficient and reliable manufacturing process for Telmisartan.
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